Sp-8-Br-cGMPS - 153660-03-8

Sp-8-Br-cGMPS

Catalog Number: EVT-1488179
CAS Number: 153660-03-8
Molecular Formula: C10H10BrN5NaO6PS
Molecular Weight: 462.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sp-8-Br-cGMPS is an analogue of the parent compound cyclic GMP. The hydrogen in position 8 of the nucleobase is replaced by bromine and the axial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur . It is an activator of protein kinase G I α and protein kinase A and has a resistant effect against cyclic nucleotide phosphodiesterases .

Synthesis Analysis

The synthesis of Sp-8-Br-cGMPS involves the modification of the parent compound cyclic GMP. The hydrogen in position 8 of the nucleobase is replaced by bromine and the axial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .

Molecular Structure Analysis

Sp-8-Br-cGMPS is a nucleoside 3’,5’-cyclic phosphorothioate having 8-bromoguanine as the nucleobase .

Chemical Reactions Analysis

Sp-8-Br-cGMPS is a combination of the PDE-resistant protein kinase G activator Sp-cGMPS with the widely used 8-bromo cyclic GMP, resulting in a membrane permeant cyclic GMP agonist which is not metabolized by mammalian cyclic nucleotide phosphodiesterases .

Physical And Chemical Properties Analysis

Sp-8-Br-cGMPS is readily soluble in water or buffer . It is a combination of the PDE-resistant protein kinase G activator Sp-cGMPS with the widely used 8-bromo cyclic GMP, resulting in a membrane permeant cyclic GMP agonist which is not metabolized by mammalian cyclic nucleotide phosphodiesterases .

  • Compound Description: PET-cGMP is a synthetic cGMP analog. While it does not activate cyclic nucleotide-gated (CNG) channels on its own, it exhibits a synergistic effect when co-applied with cGMP at sub-saturating concentrations [].
  • Relevance: PET-cGMP is structurally related to Sp-8-Br-cGMPS as it shares the core phenyl-substituted 5-membered ring system fused to the amino group in position 2 and the nitrogen in position 1 of the guanine ring []. These structural features are important for CNG channel activation, a property that is enhanced in Sp-8-Br-cGMPS.
  • Compound Description: 8-Br-PET-cGMP is a synthetic cGMP analog that acts as a very weak partial agonist of CNG channels at high concentrations. It exhibits antagonistic behavior at lower concentrations when co-applied with cGMP, with an IC50 of 64 μM [].
  • Relevance: 8-Br-PET-cGMP shares a close structural resemblance to Sp-8-Br-cGMPS, differing only in the lack of a phosphorothioate group. Both compounds are derived from PET-cGMP and possess the characteristic phenyl-substituted ring system [], indicating their shared chemical lineage and potential for interacting with similar biological targets.
  • Compound Description: Rp-8-Br-PET-cGMPS is a synthetic cGMP analog that acts as a competitive antagonist of CNG channels, exhibiting an IC50 of 25 μM []. It is also known to be photoreceptor protective [].
  • Relevance: Rp-8-Br-PET-cGMPS is a diastereoisomer of Sp-8-Br-cGMPS, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. This structural similarity results in distinct biological activities, with Rp-8-Br-PET-cGMPS acting as a CNG channel antagonist while Sp-8-Br-cGMPS serves as a potent activator of type I cGMP-dependent protein kinase [].

8-Bromoguanosine 3′,5′-cyclic monophosphate (8-Br-cGMP)

  • Compound Description: 8-Br-cGMP is a cell-permeable cGMP analog that effectively activates cGMP-dependent protein kinases (PKG) [, , ]. Studies have shown its ability to decrease blood pressure [], induce relaxation in precontracted bovine mesenteric arteries [], and enhance the spontaneous firing rate of rat medial vestibular nucleus neurons [].
  • Relevance: 8-Br-cGMP is structurally similar to Sp-8-Br-cGMPS, lacking only the β-phenyl-1,N2-etheno group and the phosphorothioate modification. These structural similarities allow both compounds to activate PKG, highlighting their shared mechanism of action in influencing cGMP signaling pathways [, , ].

Sp-5,6-DClcBIMPS and 8-AHA-cAMP and 8-CPT-cAMP

  • Compound Description: These are cAMP analogs known to mimic the inhibitory effect of nitric oxide on the thrombin-induced platelet shape change [].
  • Relevance: While not structurally similar to Sp-8-Br-cGMPS, these cAMP analogs are relevant because they highlight the interconnectedness of cAMP and cGMP signaling pathways. Specifically, the research shows that while Sp-8-Br-cGMPS acts on the cGMP pathway, ultimately the effect converges on a pathway also influenced by cAMP [], suggesting potential crosstalk or overlapping downstream targets.

8-pCPT-cGMP

  • Compound Description: 8-pCPT-cGMP is a cGMP analog that activates CNG channels selectively in cone photoreceptors [].
  • Relevance: Though not structurally identical, 8-pCPT-cGMP and Sp-8-Br-cGMPS share a common target in CNG channels, albeit with different affinities and cell-type specificities. 8-pCPT-cGMP demonstrates selectivity for cone CNG channels, while Sp-8-Br-cGMPS is a potent activator of the rod photoreceptor CNG channel isoform []. This comparison underscores the importance of subtle structural modifications in achieving selectivity in targeting specific CNG channel subtypes.

Guanosine 3′,5′-cyclic monophosphate (cGMP)

  • Compound Description: cGMP is a naturally occurring cyclic nucleotide that plays a critical role as a second messenger in various cellular processes, including phototransduction, smooth muscle relaxation, and neuronal signaling [, , ].
Source and Classification

Sp-8-Bromo-cyclic guanosine monophosphate is classified as a cyclic nucleotide analog. It is synthesized from cyclic guanosine monophosphate through bromination, which introduces the bromo substituent at the 8-position of the guanine base. This modification alters its interaction with various proteins and enzymes involved in cyclic nucleotide signaling pathways, particularly those related to protein kinase G and phosphodiesterases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sp-8-Bromo-cyclic guanosine monophosphate involves several key steps:

  1. Bromination: Cyclic guanosine monophosphate is dissolved in formamide, and bromine is added under controlled conditions (typically on ice) to prevent excessive reaction temperatures. This step usually lasts around 30 minutes.
  2. Reaction Termination: Aniline is introduced to quench the reaction, followed by extraction with diethyl ether to remove unreacted aniline.
  3. pH Adjustment: The aqueous phase is treated with sodium hydroxide to raise the pH to approximately 9.0, facilitating the precipitation of the product.
  4. Purification: The crude product undergoes several rounds of reverse-phase chromatography using specific mobile phases to achieve high purity. The final product is typically obtained as a powder through freeze-drying after concentration via rotary evaporation .
Molecular Structure Analysis

Structure and Data

Sp-8-Bromo-cyclic guanosine monophosphate has a complex molecular structure characterized by its cyclic phosphate group linked to a modified guanine base. The molecular formula for this compound is C10H10BrN5O5PC_{10}H_{10}BrN_5O_5P, with a molecular weight of approximately 446.2 g/mol. The bromo substituent at the 8-position significantly impacts its biological activity and interactions with target proteins.

Structural Features

  • Cyclic Structure: The cyclic nature allows for specific interactions with protein kinases and phosphodiesterases.
  • Bromine Substitution: Enhances stability against enzymatic degradation compared to natural cyclic guanosine monophosphate.
Chemical Reactions Analysis

Reactions and Technical Details

Sp-8-Bromo-cyclic guanosine monophosphate participates in various biochemical reactions:

  1. Activation of Protein Kinase G: As an analog of cyclic guanosine monophosphate, it activates protein kinase G, leading to downstream signaling effects such as vasodilation and smooth muscle relaxation.
  2. Inhibition Studies: It can be used in studies assessing the inhibition of phosphodiesterases, which hydrolyze cyclic nucleotides, thus providing insights into their regulatory mechanisms .
  3. Cellular Uptake: Due to its membrane permeability, it can enter cells easily, allowing for intracellular signaling studies.
Mechanism of Action

Process and Data

The mechanism of action for Sp-8-Bromo-cyclic guanosine monophosphate primarily involves its role as a second messenger:

  • Binding to Protein Kinase G: Upon entering the cell, Sp-8-Bromo-cyclic guanosine monophosphate binds to protein kinase G, causing a conformational change that activates this kinase.
  • Signal Transduction Pathways: Activated protein kinase G phosphorylates various substrates within the cell, leading to physiological responses such as relaxation of vascular smooth muscle and modulation of neurotransmitter release.
  • Resistance to Degradation: Its structural modifications confer resistance against phosphodiesterase-mediated hydrolysis, prolonging its action compared to natural cyclic guanosine monophosphate .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sp-8-Bromo-cyclic guanosine monophosphate exhibits several notable physical and chemical properties:

  • Appearance: Typically available as a white or off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: More stable than unmodified cyclic guanosine monophosphate due to bromination at the 8-position.
  • Melting Point: Specific melting points can vary based on purity but are generally above room temperature.

Relevant Data

  • Molecular Weight: 446.2 g/mol
  • Purity: Often >99% when synthesized under controlled conditions .
Applications

Scientific Uses

Sp-8-Bromo-cyclic guanosine monophosphate has several important applications in scientific research:

  1. Cell Signaling Studies: Used extensively in research focused on understanding cyclic nucleotide signaling pathways.
  2. Pharmacological Research: Investigated for potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders where cyclic nucleotide signaling plays a critical role.
  3. Biochemical Assays: Employed in assays measuring phosphodiesterase activity or studying the effects of cyclic nucleotides on cellular processes .

Properties

CAS Number

153660-03-8

Product Name

Sp-8-Br-cGMPS

IUPAC Name

sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one

Molecular Formula

C10H10BrN5NaO6PS

Molecular Weight

462.15

InChI

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1

SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.